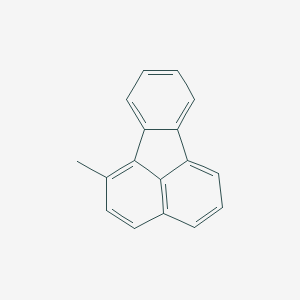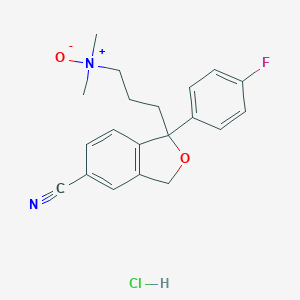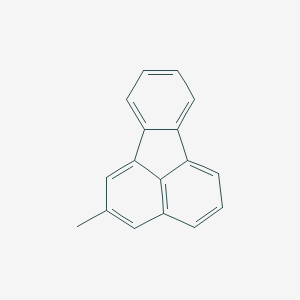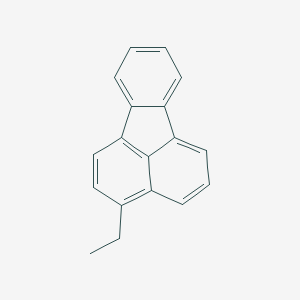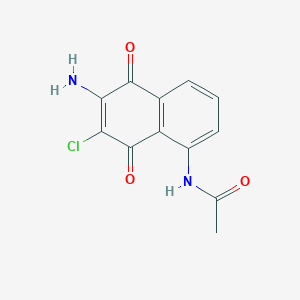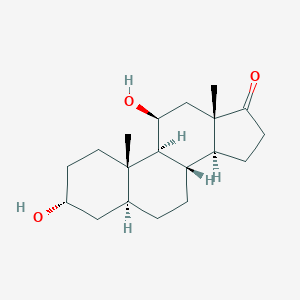
11β-羟基雄酮
描述
硫酸镍是一种无机化合物,化学式为 NiSO₄。它是一种蓝绿色晶体固体,高度溶于水。这种化合物通常用于电镀、作为化学中间体以及生产含镍电池。 硫酸镍天然存在于稀有矿物莱特氏矿中,也是镍矿开采和冶炼的副产品 .
科学研究应用
硫酸镍在科学研究中具有广泛的应用,包括:
化学:
- 用作合成其他镍化合物的先驱体。
- 用于电镀,将镍沉积到其他金属上。
生物学:
- 用于过敏原测试,以诊断镍过敏。
医学:
- 由于其致癌性,正在研究其在癌症治疗中的潜在用途。
工业:
- 在生产用于锂离子电池的富镍正极材料中必不可少 {_svg_5}.
- 用于制造颜料、陶瓷和玻璃。
作用机制
硫酸镍主要通过与细胞蛋白质和酶相互作用来发挥其作用。它可以与组蛋白结合,导致影响基因表达的翻译后修饰。 镍离子还可以产生活性氧,引起氧化应激和DNA损伤 。这些相互作用导致其致癌性。
生化分析
Biochemical Properties
11beta-Hydroxyandrosterone is biosynthesized in the androgen arm of the adrenal steroidogenesis pathway and subsequently metabolized by steroidogenic enzymes in vitro . It serves as a precursor to recognized and novel androgenic steroids . The metabolism of 11beta-Hydroxyandrosterone extends beyond the adrenal, suggesting that it could be metabolized in steroid-responsive peripheral tissues .
Cellular Effects
The metabolism of 11beta-Hydroxyandrosterone in androgen-dependent prostate cancer cells yields androgenic steroid metabolites . This suggests that 11beta-Hydroxyandrosterone may be metabolized to yield ligands for steroid receptors not only in the prostate but also in other steroid-responsive tissues .
Molecular Mechanism
The molecular mechanism of 11beta-Hydroxyandrosterone involves its conversion to active glucocorticoids via the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme locally controls the availability of the active glucocorticoid for the glucocorticoid receptor .
Temporal Effects in Laboratory Settings
It is known that 11beta-Hydroxyandrosterone is a vital steroid with far-reaching physiological consequences .
Metabolic Pathways
11beta-Hydroxyandrosterone is involved in the androgen arm of the adrenal steroidogenesis pathway . It is metabolized by steroidogenic enzymes in vitro, serving as a precursor to recognized and novel androgenic steroids .
准备方法
合成路线和反应条件: 硫酸镍可以在实验室中通过将氧化镍溶解在硫酸中来合成。 反应生成浓缩的硫酸镍七水合物溶液,加热后会形成结晶的硫酸镍六水合物 。一般反应式为:[ \text{NiO} + \text{H}2\text{SO}_4 \rightarrow \text{NiSO}_4 + \text{H}_2\text{O} ]
工业生产方法: 硫酸镍的工业生产涉及镍矿石的湿法冶金加工和含镍产品的回收。该工艺包括在密闭反应器中将氧化镍溶解在热稀硫酸中,在此过程中引入氧气以保持恒定的温度和压力。 这将产生浓缩的硫酸镍溶液,然后通过使用碳酸钡去除杂质进行纯化 {_svg_3} .
化学反应分析
硫酸镍经历各种类型的化学反应,包括:
氧化: 硫酸镍可以被氧化形成氧化镍。例如:[ 2 \text{NiSO}4 + \text{O}_2 \rightarrow 2 \text{NiO} + 2 \text{SO}_3 ]
还原: 硫酸镍可以被氢气还原生成镍金属:[ \text{NiSO}_4 + 4 \text{H}_2 \rightarrow \text{Ni} + \text{H}_2\text{SO}_4 + 3 \text{H}_2\text{O} ]
取代: 硫酸镍与氢氧化钠反应生成氢氧化镍和硫酸钠:[ \text{NiSO}_4 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + \text{Na}_2\text{SO}_4 ]
常用试剂和条件:
氧化剂: 氧气,硝酸。
还原剂: 氢气。
碱: 氢氧化钠。
主要产品:
- 氧化镍 (NiO)
- 镍金属 (Ni)
- 氢氧化镍 (Ni(OH)₂)
相似化合物的比较
硫酸镍可以与其他镍化合物进行比较,例如:
硫酸钴 (CoSO₄):
- 在结构和性质上类似,但更多地用于生产钴基颜料和电池。
硫酸铜 (CuSO₄):
- 广泛用作杀真菌剂和农业领域,而硫酸镍更多地集中在工业应用上。
硫酸铁 (FeSO₄):
硫酸镍因其在电镀和电池生产中的独特应用而脱颖而出,使其成为现代技术中必不可少的化合物。
属性
IUPAC Name |
(3R,5S,8S,9S,10S,11S,13S,14S)-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11-15,17,20-21H,3-10H2,1-2H3/t11-,12+,13-,14-,15-,17+,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXFHVWJOVNKQK-PTXZMSDUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018932 | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
57-61-4 | |
| Record name | 11β-Hydroxyandrosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11beta-Hydroxyandrosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11.BETA.-HYDROXYANDROSTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JYD539GC3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 11-Hydroxyandrosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002984 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 11β-Hydroxyandrosterone significant in doping control?
A: 11β-Hydroxyandrosterone is a key metabolite of adrenosterone, a steroid hormone marketed as a performance-enhancing supplement []. By analyzing urine samples for elevated levels of 11β-Hydroxyandrosterone, doping control agencies can detect the use of adrenosterone. This is particularly important as adrenosterone is proposed to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in cortisol regulation, potentially leading to metabolic advantages for athletes [].
Q2: How can the origin of 11β-Hydroxyandrosterone be determined in a doping control setting?
A: Gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) is employed to determine the origin of 11β-Hydroxyandrosterone in urine samples [, , ]. This technique analyzes the ratio of stable carbon isotopes (¹³C/¹²C) within the molecule. By comparing the ¹³C/¹²C ratio of 11β-Hydroxyandrosterone to that of other endogenous reference steroids like androsterone, scientists can identify if the 11β-Hydroxyandrosterone originated from exogenous sources, such as adrenosterone administration [].
Q3: Besides adrenosterone, are there other factors influencing 11β-Hydroxyandrosterone levels?
A: Research indicates that ¹³C/¹²C ratios of urinary steroids, including 11β-Hydroxyandrosterone, can vary based on geographical location, likely reflecting differences in dietary habits []. This underscores the importance of considering geographical factors when interpreting 11β-Hydroxyandrosterone levels in doping control.
Q4: What other applications does analyzing stable isotope ratios in urinary steroids have?
A: Beyond doping control, analyzing the deuterium/hydrogen (D/H) ratios of urinary steroids like 11β-Hydroxyandrosterone, alongside ¹³C/¹²C ratios, provides insights into steroid metabolism and production sites within the body []. This information can contribute to a more comprehensive understanding of steroid hormone pathways and their functions.
Q5: Are there any challenges associated with measuring 11β-Hydroxyandrosterone in urine?
A: Accurately measuring 11β-Hydroxyandrosterone and other steroid metabolites in urine necessitates rigorous sample preparation techniques. Researchers utilize a combination of high-performance liquid chromatography (HPLC) and derivatization steps to isolate and purify target steroids from the complex urine matrix [, ]. This ensures accurate and reliable results for doping control and metabolic studies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


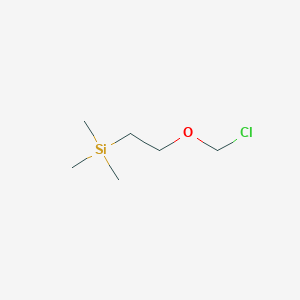
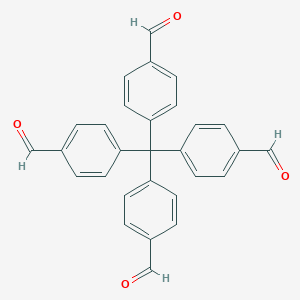
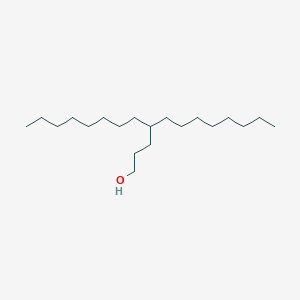
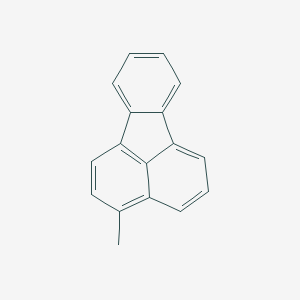
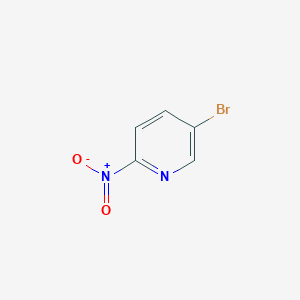


![1,3-dihydro-7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B47726.png)
